molecular formula C21H17N3O B2801305 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide CAS No. 391217-88-2

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Cat. No. B2801305
CAS RN: 391217-88-2
M. Wt: 327.387
InChI Key: PFRWUFQKPYEXHZ-UHFFFAOYSA-N
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Description

“N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological and clinical applications. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystal structure analysis . The benzimidazole core is usually planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific derivative and the conditions of the reaction . The specific chemical reactions for “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” are not detailed in the available resources.

Safety And Hazards

While specific safety and hazard information for “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use for similar compounds .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-8-2-3-9-15(14)21(25)24-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRWUFQKPYEXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

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